molecular formula C21H17N3O2S B12042293 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Cat. No.: B12042293
M. Wt: 375.4 g/mol
InChI Key: JGTICGPGVXYBGS-WSDLNYQXSA-N
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Description

N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthyl group, a benzothiazine ring, and a carbohydrazide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. Industrial synthesis may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their reactivity and applications

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methyl-4H-1,4-benzothiazine-2-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-13-20(27-19-9-5-4-8-17(19)23-13)21(26)24-22-12-16-15-7-3-2-6-14(15)10-11-18(16)25/h2-12,23,25H,1H3,(H,24,26)/b22-12+

InChI Key

JGTICGPGVXYBGS-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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